Ethyl 2-methoxynicotinate
Description
Contextualization within the Nicotinate (B505614) Chemical Landscape
Ethyl 2-methoxynicotinate belongs to the vast family of nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid. Its derivatives are characterized by various functional groups attached to the pyridine (B92270) ring, which significantly influences their chemical properties and biological activities.
The structure of this compound features an ethyl ester group at the 3-position and a methoxy (B1213986) group at the 2-position of the pyridine ring. This substitution pattern distinguishes it from other notable nicotinates and provides a unique chemical profile. For instance, the presence of the methoxy group at the 2-position can influence the electronic properties of the pyridine ring and may affect its reactivity in chemical transformations.
To better understand its place, a comparison with other nicotinic acid esters is useful. While sharing the core nicotinate structure, variations in substituents lead to a wide array of compounds with different applications. For example, other derivatives include those with chloro, amino, or fluoro groups, each imparting specific characteristics to the molecule. prepchem.comnih.gov The study of these analogues helps to predict the potential reactivity and applications of this compound.
Significance of Nicotinic Acid Derivatives in Organic Synthesis
Nicotinic acid and its derivatives are versatile building blocks in organic synthesis. Their utility stems from the reactivity of the pyridine ring and the presence of a carboxylic acid or ester functional group, which can be readily modified.
These compounds serve as precursors for the synthesis of a wide range of more complex molecules with significant biological activities. Research has shown that nicotinic acid derivatives are key intermediates in the development of compounds with potential therapeutic applications, including:
Antimicrobial agents: Certain derivatives have demonstrated activity against various bacterial strains.
Anti-inflammatory agents: Many synthesized nicotinic acid derivatives have shown promising anti-inflammatory properties. prepchem.comgoogle.com
Potential treatments for neurodegenerative diseases: Related compounds have been investigated for their potential in addressing conditions like Alzheimer's disease.
Inhibitors for enzymes implicated in type 2 diabetes: Some derivatives have been studied for their inhibitory effects on α-amylase and α-glucosidase. nih.gov
The synthesis of these derivatives often involves standard organic reactions such as esterification, amidation, and substitution reactions on the pyridine ring. google.com The development of efficient and environmentally friendly synthetic methods, such as those utilizing green solvents, is an active area of research. fluorochem.co.uk
Overview of Research Directions and Objectives for this compound
While extensive research specifically on this compound is not as widespread as for some other nicotinates, its structural features suggest several potential research directions.
Synthesis and Reactivity: One primary area of investigation is the development of efficient synthetic routes to this compound. A plausible method involves the esterification of 2-methoxynicotinic acid or the nucleophilic substitution of a leaving group (such as a chloro group) at the 2-position of an ethyl nicotinate derivative with a methoxy source. For instance, a related compound, mthis compound, has been synthesized from ethyl 2-chloronicotinate using sodium methoxide (B1231860). google.com
Further research could explore the reactivity of this compound. For example, studies on other 2-alkoxynicotinates have investigated their photochemical reactions, leading to the formation of complex cage-type photodimers. acs.org Understanding such reactivity is crucial for its application as a chemical intermediate.
Potential Applications as a Chemical Intermediate: A significant research objective is to utilize this compound as a starting material for the synthesis of more complex molecules. Its functional groups—the ester and the methoxy group—offer sites for further chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the methoxy group could potentially be cleaved or participate in other reactions. These transformations would allow for the creation of a library of novel compounds for biological screening.
Based on the known activities of other nicotinic acid derivatives, research could be directed towards synthesizing new compounds from this compound and evaluating their potential as:
Pharmaceutical agents: Investigating their anti-inflammatory, antimicrobial, or other therapeutic properties.
Agrochemicals: Exploring their potential as herbicides or pesticides.
Functional materials: Studying their optical or electronic properties.
The following table provides a summary of key data for this compound:
| Property | Value |
| CAS Number | 16498-79-6 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
Detailed research findings on the specific biological activities or material properties of this compound are currently limited in publicly available literature. Future research is needed to fully elucidate the potential of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)7-5-4-6-10-8(7)12-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAWGENPXHZGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 Methoxynicotinate and Its Analogues
Classical and Established Synthetic Routes
Traditional methods for synthesizing ethyl 2-methoxynicotinate and related compounds have been well-documented, providing a foundational understanding of the chemical principles involved. These routes often serve as the basis for further optimization and development.
Esterification Procedures for Nicotinic Acids
Esterification is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol to form an ester and water. numberanalytics.com In the context of this compound, the starting material is typically 2-methoxynicotinic acid.
Fischer Esterification: This is a common acid-catalyzed esterification method. numberanalytics.com The reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. chemistrysteps.com The equilibrium of the reaction is driven towards the product side by using a large excess of the alcohol or by removing water as it is formed. chemistrysteps.commit.edu
Steglich Esterification: For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. numberanalytics.comcommonorganicchemistry.com This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.comorgsyn.org The reaction proceeds by activating the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. numberanalytics.com
Other Esterification Methods:
Using Thionyl Chloride: An alternative two-step process involves first converting the carboxylic acid to its more reactive acid chloride using thionyl chloride (SOCl₂) and then reacting the isolated acid chloride with the alcohol. commonorganicchemistry.com
Alkylation with Alkyl Halides: Carboxylic acids can be converted to their esters through alkylation using alkyl halides, such as methyl iodide, though this can sometimes lead to alkylation at other nucleophilic sites. commonorganicchemistry.com
Using Diazomethane Derivatives: Reagents like trimethylsilyldiazomethane (B103560) (TMS-CHN₂) react quickly with carboxylic acids to yield methyl esters. commonorganicchemistry.com
A specific example of esterification is the synthesis of ethyl 5-chloro-2-methoxynicotinate, where 5-chloro-2-methoxynicotinic acid is reacted with ethanol (B145695) in the presence of hydrochloric acid at 100°C. google.com
Halogenation and Subsequent Substitution Reactions on the Pyridine (B92270) Core
The pyridine ring can be functionalized through halogenation, followed by nucleophilic substitution to introduce the desired methoxy (B1213986) group. 2-Chloronicotinic acid is a key intermediate in many syntheses. wikipedia.orgatlantis-press.com
Synthesis of 2-Chloronicotinic Acid:
From Nicotinic Acid N-oxide: 2-Chloronicotinic acid can be synthesized by the chlorination of the N-oxide of nicotinic acid. wikipedia.org
From 2-Hydroxynicotinic Acid: Substitution of the hydroxyl group of 2-hydroxynicotinic acid is another route to 2-chloronicotinic acid. wikipedia.org
Substitution Reactions: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. dcu.ie This reactivity is enhanced by the presence of an electron-withdrawing group like the carboxylic acid at the 3-position. dcu.ie
For the synthesis of this compound, a common precursor is ethyl 2-chloronicotinate. This intermediate can be reacted with sodium methoxide (B1231860) to replace the chlorine atom with a methoxy group. google.com Similarly, mthis compound can be synthesized from methyl 2-chloronicotinate and sodium methoxide. chemsrc.com
The halogenation of pyridines can be directed to specific positions. For instance, designed phosphine (B1218219) reagents can be used for the 4-selective halogenation of pyridines. nih.gov The presence of substituents on the pyridine ring influences the regioselectivity of these reactions. ambeed.comcore.ac.uk
Cyclization Reactions Involving this compound Precursors
Cyclization reactions are crucial for forming the heterocyclic pyridine ring from acyclic precursors.
One documented cyclization pathway involves the reaction of ethyl 2,4-dioxovalerate with 2-cyanoacetamide (B1669375) in the presence of diethylamine (B46881). This reaction proceeds through a nucleophilic addition-cyclization mechanism to form a substituted pyridine ring.
Another example is the cyclization of 2-methoxy-3-acetoacetylpyridine, derived from this compound, to form 2-methyl-4H-pyrido[2,3-b]pyran-4-one. researchgate.netresearchgate.net
Innovative and Sustainable Synthetic Strategies
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained significant attention due to its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions with fewer side products. mdpi.com
Microwave irradiation has been successfully employed in various steps of synthesizing this compound analogues. For instance, a microwave-induced regioselective methoxylation has been used as a key step in the synthesis of methyl 2-amino-6-methoxynicotinate. researchgate.netresearchgate.net This method offered improved regioselectivity and a better purity profile of the product. researchgate.netresearchgate.net Microwave technology has also been utilized for the synthesis of 2-anilino nicotinic acid derivatives from 2-chloronicotinic acid, providing a rapid and efficient solvent- and catalyst-free method. nih.govresearchgate.net
The benefits of microwave-assisted synthesis include:
Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. mdpi.com
Higher Yields: Increased reaction rates and efficiency can lead to higher product yields. mdpi.com
Improved Purity: The rapid and uniform heating can minimize the formation of byproducts. mdpi.com
Flow Reaction Technologies for Enhanced Efficiency and Selectivity
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and scalability.
In the synthesis of methyl 2-amino-6-methoxynicotinate, a final deprotection step was carried out under flow reaction hydrogenation conditions. researchgate.netresearchgate.net This microfluidic hydrogenation step contributed to the improved purity profile of the final product. researchgate.netresearchgate.net Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved selectivity and yield.
Flow reactors have been used for various organic transformations, including the synthesis of α,β-unsaturated esters and subsequent reduction to enals. researchgate.net The use of packed-bed reactors with polymer-supported reagents in flow systems can also simplify purification processes. researchgate.net
Integration of Green Chemistry Principles in Synthetic Design
The growing emphasis on sustainable chemical manufacturing has spurred the integration of green chemistry principles into the synthetic design of pharmacologically relevant molecules like this compound and its analogues. beilstein-journals.org This approach aims to minimize the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of safer solvents and reagents, and the development of energy-efficient reaction conditions. beilstein-journals.orgmdpi.com
Development of Atom-Economical Transformations
Atom economy is a central tenet of green chemistry that seeks to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. nih.gov For the synthesis of pyridine rings, as found in this compound, cycloaddition reactions, particularly the Diels-Alder reaction, are recognized as highly atom-economical methods. nih.govacs.orgresearchgate.net
One-pot multi-component reactions (MCRs) represent another effective strategy for improving atom economy. These reactions combine multiple starting materials in a single step to form complex products, reducing the need for intermediate purification steps and minimizing solvent and energy consumption. nih.gov For instance, a highly regioselective three-component one-pot synthesis of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one derivatives, which also contain a pyridine core, has been reported to feature high atom economy and scalability. researchgate.net Similarly, facile one-pot syntheses of highly substituted nicotinic acid esters have been developed from enamino keto esters through a Vilsmeier formylation followed by in situ cyclization. acs.org
Another approach involves catalytic reactions that can proceed with high efficiency and selectivity, reducing the generation of byproducts. The synthesis of nicotinic acid, a precursor to its ethyl ester, can be achieved via a continuous flow process involving the oxidation of 2-methyl-5-ethylpyridine. beilstein-journals.org While traditional oxidation methods can generate significant waste, modern catalytic systems, such as those based on vanadium, molybdenum, or antimony oxides for gas-phase ammoxidation of 3-picoline, offer a more atom-efficient route to key intermediates like 3-cyanopyridine, which can then be hydrolyzed to nicotinic acid. beilstein-journals.orgmdpi.com
| Transformation Type | Key Features | Relevance to Pyridine Synthesis |
| Diels-Alder Reaction | High atom economy (theoretically 100%), high stereoselectivity, often requires no catalyst. nih.govacs.orgacsgcipr.org | Forms the six-membered pyridine ring efficiently. Inverse electron-demand variants are particularly useful for synthesizing substituted pyridines. acsgcipr.org |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single operation, reducing steps and waste. nih.gov | Enables the rapid and atom-economical assembly of complex functionalized pyridine scaffolds. researchgate.net |
| Catalytic Ammoxidation | Gas-phase reaction using heterogeneous catalysts, often in a continuous flow system. beilstein-journals.orgmdpi.com | Provides an industrial-scale, efficient route to nicotinic acid precursors from simple picolines. beilstein-journals.orgmdpi.com |
Utilization of Environmentally Benign Solvents and Reagents
The choice of solvents and reagents is critical to the environmental footprint of a synthetic process. Traditional syntheses often rely on volatile organic compounds (VOCs) that are hazardous and difficult to dispose of. Green chemistry promotes the use of safer alternatives.
Alternative Solvents: Recent research has focused on replacing conventional solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated hydrocarbons with greener alternatives. publish.csiro.au For syntheses involving pyridine derivatives, several environmentally benign solvents have shown promise:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a viable alternative to tetrahydrofuran (B95107) (THF). nih.govd-nb.info It offers advantages such as a higher boiling point, low water miscibility (which simplifies aqueous workups and product extraction), and reduced risk of peroxide formation. nih.govnih.gov Its use has been demonstrated in organometallic reactions for the synthesis of functionalized pyridines. d-nb.infouniba.it
Ethanol-water mixtures: In the synthesis of an analogue, ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, the use of an ethanol-water mixture was found to improve the crystallinity of the product during purification, thereby reducing product loss by 8%. Furthermore, implementing ethanol recovery systems can reduce solvent waste by as much as 85%.
Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal green solvent for certain organic reactions, including the synthesis of some heterocyclic systems. researchgate.net
Modern Synthetic Techniques: In addition to greener solvents, modern synthetic technologies are being employed to reduce energy consumption and waste.
Microwave-assisted synthesis: This technique can dramatically reduce reaction times, improve yields, and lead to cleaner product formation by minimizing side reactions. smolecule.commdpi.com It has been successfully applied to the synthesis of various pyridine and fused-pyridine derivatives, including the key methoxylation step in the synthesis of methyl 2-amino-6-methoxynicotinate, a close analogue of the target compound. smolecule.comresearchgate.netresearchgate.net
Flow chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability compared to traditional batch processes. beilstein-journals.orgresearchgate.net They allow for precise control over reaction parameters, leading to higher yields and purity. This technology is used industrially for the production of nicotinic acid and has been applied in the laboratory for the synthesis of key intermediates for nicotinic acid ester derivatives. beilstein-journals.orgresearchgate.net
| Green Solvent/Technique | Key Advantages | Example Application in Pyridine Chemistry |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable source, high boiling point, easy work-up, low toxicity. nih.gov | Used in Pd-catalyzed reactions and for the synthesis of functionalized pyridines, improving yields and simplifying purification. nih.govuniba.it |
| Cyclopentyl methyl ether (CPME) | Stable, high boiling point, hydrophobic, resists peroxide formation. publish.csiro.auuniba.it | Improved overall yield and reduced waste in the synthesis of a 2-ethylpyridine-containing drug molecule. uniba.it |
| Ethanol/Water | Low toxicity, renewable (ethanol), improved purification. | Used to enhance crystallinity and reduce solvent waste in the purification of a substituted isonicotinate. |
| Microwave Irradiation | Reduced reaction times, improved yields, cleaner reactions. smolecule.commdpi.com | Applied in the regioselective methoxylation for the synthesis of methyl 2-amino-6-methoxynicotinate. researchgate.netresearchgate.net |
| Flow Chemistry | Enhanced safety, scalability, precise process control, high efficiency. beilstein-journals.orgresearchgate.net | Industrial production of nicotinic acid; laboratory synthesis of precursors for nicotinic acid esters. beilstein-journals.orgresearchgate.net |
Elucidation of Chemical Reactivity and Transformation Pathways
Ester Hydrolysis Kinetics and Mechanisms
The hydrolysis of the ethyl ester group in ethyl 2-methoxynicotinate can be catalyzed by either acid or base. chemistrysteps.com
Under acidic conditions, the reaction mechanism typically follows a sequence initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of ethanol (B145695) lead to the formation of 2-methoxynicotinic acid. This process is generally reversible. youtube.com
Base-catalyzed hydrolysis, or saponification, is an irreversible process. chemistrysteps.com The reaction proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as the leaving group and forming 2-methoxynicotinic acid. The acid is then deprotonated by the basic conditions to form the carboxylate salt. chemistrysteps.comepa.gov The generally accepted mechanism for base-catalyzed ester hydrolysis is the BAc2 (Base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. epa.gov
The kinetics of ester hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts. For instance, higher temperatures generally accelerate the rate of hydrolysis. chemistrysteps.com
A study involving the related compound, methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate, demonstrated alkaline hydrolysis as a step in a multi-step synthesis. researchgate.net
Table 1: General Mechanisms of Ester Hydrolysis
| Catalyst | Key Steps | Nature of Reaction |
| Acid | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of alcohol. | Reversible |
| Base | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide leaving group. 4. Deprotonation of the resulting carboxylic acid. | Irreversible |
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common pathway for functionalizing electron-deficient aromatic rings. chemistrysteps.com The presence of the electron-donating methoxy (B1213986) group can influence the reactivity and regioselectivity of these substitutions.
In related pyridine derivatives, nucleophilic substitution has been shown to occur. For example, in the synthesis of methyl 2-amino-6-methoxynicotinate, a regioselective methoxylation at the 6-position of a dichlorinated precursor was a key step. researchgate.net This suggests that the positions on the pyridine ring exhibit different reactivities towards nucleophiles. The substitution of a chlorine atom by nucleophiles like amines or thiols is a common transformation for related chloro-nicotinic acid esters.
The mechanism of SNAr typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The subsequent elimination of a leaving group restores the aromaticity of the ring. chemistrysteps.com The rate and feasibility of these reactions are dependent on the nature of the nucleophile, the leaving group, and the substituents on the pyridine ring.
Reductive Transformations of Functional Groups
The functional groups of this compound, namely the ester and the pyridine ring, can undergo reductive transformations. The ester group can be reduced to a primary alcohol, (2-methoxypyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4). Weaker reducing agents such as sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce esters.
The pyridine ring itself can also be reduced. Catalytic hydrogenation, for instance using a palladium on carbon (Pd/C) catalyst, can reduce the pyridine ring to a piperidine (B6355638) ring. ambeed.com In some cases, partial reduction to a di- or tetrahydropyridine (B1245486) is also possible, depending on the reaction conditions and the catalyst used. researchgate.net For example, a sodium borohydride reduction in the presence of an acid promoter has been used to create tetahydropyridines from related pyridine derivatives. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and can be applied to functionalize this compound. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net
For this compound to participate as a coupling partner, it would first need to be functionalized with a suitable leaving group, such as a halogen (e.g., bromine or iodine) at one of the ring positions. For instance, a bromo-substituted derivative of this compound could be coupled with various aryl or alkyl boronic acids.
In a related example, ethyl 5-bromo-4-methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)nicotinate was successfully coupled with phenylboronic acid using a Pd(PPh3)4 catalyst and K2CO3 as a base, yielding the corresponding phenyl-substituted product in high yield. rsc.org This demonstrates the feasibility of applying Suzuki-Miyaura coupling to similarly structured nicotinates. The choice of catalyst, ligand, base, and solvent are crucial for the success and efficiency of the coupling reaction. rsc.org
Direct C-H borylation is an increasingly important method for preparing organoboron compounds without the need for pre-functionalized starting materials. core.ac.uk This reaction typically employs an iridium or rhodium catalyst to selectively activate a C-H bond and install a boryl group, such as a pinacolborane (B2pin2) moiety. core.ac.ukrsc.org
Research on the borylation of substituted pyridines has shown that the regioselectivity is influenced by steric and electronic factors. core.ac.uk For mthis compound, a related compound, iridium-catalyzed borylation has been shown to occur. rsc.orgdur.ac.uk Preliminary experiments indicated that the borylation of mthis compound can lead to the formation of a borylated product. dur.ac.uk More detailed studies on methyl 2-substituted nicotinates, including mthis compound, have demonstrated that borylation with [Ir(OMe)(cod)]2 and dtbpy as the ligand system directs the borylation almost exclusively to the 5-position. core.ac.uk This high regioselectivity is attributed to the steric blocking of the 4-position by the methoxy group and the 6-position remaining intact. core.ac.uk The resulting borylated this compound can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org
Table 2: Regioselectivity in the Borylation of Methyl 2-Substituted Nicotinates core.ac.uk
| Substrate (R) | Reaction Time (h) | Conversion (%) | Ratio of 4-Borylated : 5-Borylated Product |
| Cl | 45 | 78 | 6 : 94 |
Suzuki-Miyaura Coupling Strategies
Photochemical Reactions and Dimerization Studies
Upon irradiation with UV light, 2-alkoxynicotinates, including this compound, have been found to undergo a novel photochemical dimerization. acs.org This reaction leads to the formation of C2-symmetrical cage-type photodimers. acs.org The reaction is typically carried out in an argon-degassed benzene (B151609) solution at room temperature using a high-pressure mercury lamp. acs.org
The structure of the resulting dimer from mthis compound was determined through spectral data and X-ray crystallographic analysis to be a pentacyclic cage compound. acs.org The formation of this dimer is believed to proceed through a singlet excited state, as quenching studies with a triplet quencher were inefficient. acs.org The reaction is also highly diastereoselective, with only one diastereomer being formed even at low temperatures. acs.org
The substituents on the pyridine ring and the ester group have a significant impact on the outcome of the photochemical reaction. For example, the presence of an additional methyl group at the 6-position or changing the ester to a phenyl ester can prevent the dimerization. acs.org In the case of phenyl 2-methoxynicotinate, a photo-Fries rearrangement occurs instead of dimerization. acs.org Other related compounds like methyl nicotinate (B505614) and 2-methoxynicotinic acid were found to be unreactive under the same photolysis conditions. acs.org
Formation of Cage-Type Photodimers
The irradiation of 2-alkoxynicotinic acid alkyl esters in a benzene solution has been shown to yield cage-type photodimers. acs.org This novel photochemical dimerization represents a significant finding, as the photodimerization of monocyclic aromatic compounds like benzene and its derivatives is typically unsuccessful due to the substantial loss of aromatic energy. acs.orgacs.org The reaction proceeds through the irradiation of an argon-degassed benzene solution at room temperature using a Pyrex-filtered high-pressure mercury lamp. acs.org
The structure of these cage-type photodimers has been confirmed through methods such as X-ray single-crystal analysis. acs.orgacs.org For instance, the photodimer of mthis compound (2a) was identified as 5,11-Dimethoxy-4,10-diazapentacyclo[6.4.0.02,7.03,12.06,9]dodeca-4,10-diene-6,12-dicarboxylic Acid Dimethyl Ester. acs.org The formation of these dimers is believed to proceed via a singlet excimer, which is an excited-state complex formed between two identical molecules. acs.orgacs.org Evidence for this includes the observation of excimer emission from mthis compound at 77 K. acs.orgacs.org
The efficiency of this photodimerization is influenced by the concentration of the starting material, with a maximum quantum yield of 8.0 × 10-2 observed in a highly concentrated (5.0 M) solution. acs.orgacs.org The reaction is also sensitive to substituents on the pyridine ring. The presence of an additional methyl group at the 6-position or the use of a phenyl ester instead of an alkyl ester can prevent the dimerization. acs.org
Table 1: Photodimerization of 2-Alkoxynicotinates
| Entry | R (Ester Group) | R' (Alkoxy Group) | Solvent | Concentration (M) | Irradiation Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CH₃ | CH₃ | Benzene | 0.1 | 2 | 87 |
| 2 | C₂H₅ | CH₃ | Benzene | 0.1 | 2 | 84 |
| 3 | i-C₃H₇ | CH₃ | Benzene | 0.1 | 2 | 75 |
| 4 | CH₃ | C₂H₅ | Benzene | 0.1 | 2 | 82 |
| 5 | CH₃ | n-C₃H₇ | Benzene | 0.1 | 2 | 80 |
Data sourced from a study on the photochemical reactions of 2-alkoxynicotinates. acs.org
Photo-Fries Rearrangements and Related Photoreactions
In contrast to the photodimerization observed with alkyl esters, the photolysis of phenyl 2-methoxynicotinate results in a Photo-Fries rearrangement. acs.orgacs.org This type of reaction involves the migration of an acyl group from a phenolic ester to the aryl ring, typically yielding ortho and para hydroxy aryl ketones. wikipedia.org The Photo-Fries rearrangement is a photochemical variant of the thermal Fries rearrangement and proceeds through a radical reaction mechanism. wikipedia.org
When a 0.5 M benzene solution of phenyl 2-methoxynicotinate was irradiated, it did not yield a photodimer. acs.org Instead, it produced 1,3- and 1,5-rearranged products in 48% and 39% yields, respectively. acs.orgacs.org This photochemical behavior is distinct from its alkyl ester counterparts. The reaction is believed to initiate from the singlet excited state, involving the homolytic cleavage of the bond between the carbonyl carbon and the phenoxy oxygen. acs.org This process appears to be kinetically favored over dimerization or fluorescence at room temperature for the phenyl ester. acs.org
The Photo-Fries rearrangement can also be influenced by the presence of deactivating substituents on the aromatic group. wikipedia.orgbdu.ac.in While often characterized by low yields in other systems, making it less common for commercial production, it is a notable pathway for compounds like phenyl 2-methoxynicotinate. wikipedia.org
Table 2: Photo-Fries Rearrangement of Phenyl 2-Methoxynicotinate
| Substrate | Solvent | Concentration (M) | Products | Yield (%) |
|---|---|---|---|---|
| Phenyl 2-methoxynicotinate | Benzene | 0.5 | 1,3-rearrangement product | 48 |
| 1,5-rearrangement product | 39 |
Data reflects a 23% conversion yield. acs.org
Systematic Derivatization and Analogue Synthesis
Synthesis of Halogenated Nicotinate (B505614) Derivatives (e.g., Bromo-, Chloro-)
Halogenated derivatives of nicotinates are crucial intermediates in the synthesis of more complex molecules. The introduction of a halogen atom, such as chlorine or bromine, provides a reactive handle for further functionalization through various cross-coupling and nucleophilic substitution reactions.
A common strategy for the synthesis of chloro-substituted nicotinates involves the use of 2,6-dichloronicotinic acid as a starting material. For instance, the 6-chloro group can be selectively displaced by a methoxy (B1213986) group using potassium t-butoxide in methanol, followed by esterification to yield methyl 2-chloro-6-methoxynicotinate. acs.org Alternatively, 2-chloronicotinic acid can be treated with sodium alkoxide and then esterified to produce 2-alkoxynicotinates. acs.org The synthesis of ethyl 2-chloro-4-methoxynicotinate can be achieved through the esterification of 2-chloro-4-methoxynicotinic acid with ethanol (B145695) in the presence of an acid catalyst.
Bromination of nicotinate derivatives is another important transformation. For example, methyl 4-bromo-6-methylnicotinate can be synthesized from methyl 6-methylnicotinate (B8608588) using phosphoryl tribromide (POBr3). This bromo-derivative serves as a key intermediate for creating triaryl-substituted nicotinates via Suzuki coupling reactions.
The following table summarizes some of the key halogenated nicotinate derivatives and their synthetic precursors.
| Derivative Name | Precursor(s) | Reagents | Reference(s) |
| Methyl 2-chloro-6-methoxynicotinate | 2,6-Dichloronicotinic acid | Potassium t-butoxide, Methanol | acs.org |
| Ethyl 2-chloro-4-methoxynicotinate | 2-Chloro-4-methoxynicotinic acid | Ethanol, Acid catalyst | |
| Methyl 4-bromo-6-methylnicotinate | Methyl 6-methylnicotinate | Phosphoryl tribromide (POBr3) | |
| 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | Methyl 2,6-difluoropyridine-3-carboxylate | Methylamine, Sodium methoxide (B1231860), Bromine | researchgate.netresearchgate.net |
Preparation of Substituted Alkoxy and Aminonicotinates
The alkoxy and amino groups on the nicotinate ring significantly influence the molecule's properties. The synthesis of various substituted alkoxy and aminonicotinates allows for a systematic investigation of structure-activity relationships.
2-Alkoxynicotinates can be prepared from 2-chloronicotinic acid by substitution with the corresponding sodium alkoxide, followed by esterification. acs.org This method provides access to a range of nicotinates with different alkyl or aryl alkoxy groups. For instance, phenyl 2-methoxynicotinate has been synthesized and utilized in further chemical transformations. nii.ac.jp
The synthesis of aminonicotinates often involves nucleophilic substitution of a leaving group, such as a halogen, with an amine. For example, the synthesis of methyl 2-amino-6-methoxynicotinate has been achieved through a multi-step process involving a microwave-induced regioselective methoxylation, esterification, and subsequent reaction with p-methoxybenzylamine followed by deprotection. researchgate.net Another approach involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, which can lead to a mixture of regioisomers. researchgate.netresearchgate.net
Development of Cyano-Substituted Analogues
The introduction of a cyano group onto the nicotinate scaffold can significantly impact its electronic properties and biological activity. Cyano-substituted nicotinates are valuable intermediates for the synthesis of various heterocyclic compounds.
One method for preparing cyano-substituted nicotinates is the Guareschi-Thorpe reaction. For example, ethyl 3-cyano-2-hydroxy-6-methylisonicotinate is synthesized via this reaction using diethylamine (B46881) in ethanol. This compound serves as a versatile building block in organic synthesis.
Another example is the synthesis of ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2′-thienyl)-6-thioxonicotinate, which can be further reacted with ethyl chloroacetate (B1199739) to yield ethyl 5-cyano-6-((2-ethoxy-2-oxoethyl)thio)-2-methyl-4-(2′-thienyl)nicotinate or its isomeric thieno[2,3-b]pyridine. researchgate.netresearchgate.net These cyano-substituted compounds are precursors for a variety of fused heterocyclic systems. researchgate.netresearchgate.net
Construction of Fused Heterocyclic Systems Utilizing Nicotinate Scaffolds
The nicotinate scaffold is a valuable building block for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. The reactivity of the nicotinate ring allows for annulation reactions to form bicyclic and polycyclic structures.
For example, ethyl 2-methoxynicotinate can be cyclized via 2-methoxy-3-acetoacetylpyridine to form 2-methyl-4H-pyrido[2,3-b]pyran-4-one. researchgate.netresearchgate.netresearchgate.net This transformation demonstrates the utility of the nicotinate ester in building fused pyranone rings.
Furthermore, ethyl nicotinate scaffolds are central to the synthesis of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines. researchgate.netresearchgate.net Starting from ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2′-thienyl)-6-thioxonicotinate, a series of reactions can lead to the formation of these fused systems, which have shown potential as insecticidal agents. researchgate.netresearchgate.net
The following table highlights some fused heterocyclic systems derived from nicotinate scaffolds.
| Fused Heterocycle | Starting Nicotinate Derivative | Key Reaction Type | Reference(s) |
| 2-Methyl-4H-pyrido[2,3-b]pyran-4-one | This compound | Cyclization | researchgate.netresearchgate.netresearchgate.net |
| Thieno[2,3-b]pyridines | Ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2′-thienyl)-6-thioxonicotinate | Cyclization | researchgate.netresearchgate.net |
| Pyrazolo[3,4-b]pyridines | Ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2′-thienyl)-6-thioxonicotinate | Cyclization | researchgate.netresearchgate.net |
Incorporation into Hybrid Molecular Architectures (e.g., Isatin-Nicotinohydrazide Hybrids)
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. The nicotinate moiety has been successfully incorporated into hybrid molecular architectures to create novel compounds with enhanced biological activities.
A notable example is the synthesis of isatin-nicotinohydrazide hybrids. In this approach, methyl nicotinate or its derivatives, such as methyl 6-methoxynicotinate, are first converted to the corresponding nicotinohydrazides by reacting with hydrazine (B178648) hydrate. nih.govtandfonline.com These nicotinohydrazides are then condensed with various substituted isatin (B1672199) derivatives to yield the final isatin-nicotinohydrazide hybrids. nih.govtandfonline.com These hybrid molecules have been investigated for their potent antitubercular and antibacterial activities. nih.govtandfonline.commdpi.com
The synthesis of these hybrids showcases the utility of the nicotinate ester as a starting point for creating complex molecules with potential therapeutic applications. The hydrazide functional group, derived from the ester, provides a key linkage point for conjugation with other bioactive scaffolds like isatin. nih.govtandfonline.com
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of ethyl 2-methoxynicotinate.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, phenyl 2-methoxynicotinate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aromatic protons of the pyridine (B92270) ring at approximately 8.38 ppm (doublet, J = 5.2 Hz) and 8.35 ppm (doublet, J = 7.6 Hz). nii.ac.jp The phenyl group protons appear around 7.42 ppm (triplet, J = 8.0 Hz) and 7.27 ppm. nii.ac.jp In this compound, the ethyl group would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, typically appearing at around 4.2-4.4 ppm and 1.2-1.4 ppm, respectively.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. In the photodimer of a similar compound, mthis compound, the ¹³C NMR spectrum shows distinct peaks for the sp³ carbons of the cyclobutane (B1203170) ring and the sp² carbons of the pyridine and carbonyl groups. acs.org Specifically, signals for the cyclobutane carbons appear at δ 27.1, 35.1, 55.6, and 57.7 ppm, while the sp² carbons are observed at 164.2 (C=N) and 172.3 (C=O) ppm. acs.org For this compound itself, one would expect signals for the pyridine ring carbons, the methoxy (B1213986) carbon, the ester carbonyl carbon, and the two carbons of the ethyl group. nih.gov
Interactive ¹H NMR Data Table for a Related Compound (Phenyl 2-methoxynicotinate):
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.38 | d | 5.2 | Pyridine Ring Proton |
| 8.35 | d | 7.6 | Pyridine Ring Proton |
| 7.42 | t | 8.0 | Phenyl Group Proton |
Interactive ¹³C NMR Data Table for the Photodimer of a Related Compound (Mthis compound):
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 27.1 | Cyclobutane sp³ Carbon |
| 35.1 | Cyclobutane sp³ Carbon |
| 55.6 | Cyclobutane sp³ Carbon |
| 57.7 | Cyclobutane sp³ Carbon |
| 164.2 | C=N sp² Carbon |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is instrumental in determining the molecular weight and elemental composition of this compound.
Mass Spectrometry (MS): Standard MS techniques, such as electrospray ionization (ESI), provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For instance, the HRMS (FAB) analysis of a related photodimer of mthis compound showed a molecular ion peak at 335.1211 (M+1), which strongly supported its dimeric structure. acs.org Similarly, HRMS would be used to confirm the exact mass and, consequently, the elemental formula of this compound (C₉H₁₁NO₃). nih.govacs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
Key expected absorption bands for this compound include:
C=O Stretch (Ester): A strong absorption band typically appears in the region of 1700-1740 cm⁻¹.
C-O Stretch (Ester and Methoxy): These stretches are expected in the fingerprint region, generally around 1250 cm⁻¹.
Aromatic C=C and C=N Stretches: These appear in the 1400-1600 cm⁻¹ region. rsc.org
C-H Stretches (Aliphatic and Aromatic): These are observed around 2850-3100 cm⁻¹. rsc.org
Interactive IR Absorption Data Table:
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~1700-1740 | C=O (Ester) |
| ~1250 | C-O (Ester, Methoxy) |
| ~1400-1600 | C=C, C=N (Aromatic) |
X-ray Crystallography for Precise Solid-State Structure Elucidation
Specialized Spectroscopic Methods for Photochemical Investigations (e.g., Excimer Emission Spectroscopy)
The photochemical behavior of 2-alkoxynicotinates has been investigated using specialized spectroscopic techniques.
Excimer Emission Spectroscopy: In a study of mthis compound, fluorescence spectroscopy revealed the formation of an excimer (an excited-state dimer) at low temperatures (77 K). acs.orgacs.orgresearchgate.net At room temperature, only emission from the excited monomer was observed. acs.org However, at 77 K, a new, broad emission band appeared at a longer wavelength (430 nm), which was assigned to the excimer. acs.org This indicates that at low temperatures, the excited monomer can interact with a ground-state monomer to form a transient excimer before dimerization or emission. acs.org Such studies provide insight into the excited-state dynamics and the mechanism of photodimerization. acs.org
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Methods)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of Ethyl 2-methoxynicotinate. DFT has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost, making it practical for molecules of this size. q-chem.com
Researchers utilize various DFT functionals and basis sets to model molecular properties. For instance, methods like B3LYP with a 6-31G(d) basis set are commonly employed to optimize molecular geometry and calculate electronic structures for similar heterocyclic compounds. More advanced functionals such as M06-2X with larger basis sets like def2-TZVP have also been benchmarked and show high accuracy for organic molecules. nrel.gov
These calculations yield critical data points for predicting reactivity:
Electron Distribution: Calculations can map the electron density to identify electron-rich and electron-poor regions of the molecule. The electrostatic potential (ESP) map, for example, can visually indicate sites susceptible to electrophilic or nucleophilic attack. nih.gov
Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov
Reactivity Indices: Fukui indices can be calculated to more precisely identify the most electrophilic and nucleophilic sites on the molecule, guiding predictions for substitution reactions. For example, DFT can be used to calculate the electrophilicity of the pyridine (B92270) ring's carbon atoms, predicting their susceptibility to substitution.
The table below summarizes common DFT methodologies that can be applied to study this compound, based on their use for related organic molecules.
| Methodology | Description | Typical Application | Reference |
| B3LYP/6-31G(d) | A hybrid functional (B3LYP) with a Pople-style basis set (6-31G(d)). A widely used and well-balanced method. | Geometry optimization, electronic structure calculation, prediction of reactive sites. | |
| M06-2X/def2-TZVP | A meta-hybrid GGA functional (M06-2X) with a triple-zeta valence potential basis set (def2-TZVP). Known for high accuracy. | Calculation of thermochemistry (enthalpies, Gibbs free energies), reaction energies, and non-covalent interactions. | nrel.gov |
| Gaussian / ORCA | Software packages that implement various quantum chemical methods, including DFT. | Performing the computational calculations for geometry optimization, frequency analysis, and property prediction. |
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are used to determine the preferred three-dimensional shape of this compound. A molecule's conformation can significantly influence its physical properties and biological activity.
The process often begins with generating a set of possible conformers using molecular mechanics force fields, such as the Merck Molecular Force Field (MMFF94s). nrel.gov This approach rapidly explores the rotational possibilities around single bonds, like the C-O bond of the ethyl ester group and the C-O bond of the methoxy (B1213986) group. The lowest-energy conformer identified through this process serves as a starting point for more accurate optimization using DFT methods. nrel.gov
Detailed analysis can also involve:
Dihedral Angle Scanning: Systematically rotating specific bonds and calculating the energy at each step to map the potential energy surface and identify stable and transition state conformations.
Hirshfeld Surface Analysis: This technique visualizes intermolecular interactions in a crystal lattice, providing insights into how molecules pack and interact with each other, which can be extrapolated to understand interactions with a solvent or a biological receptor. nih.gov
Natural Bonding Orbital (NBO) Analysis: NBO calculations reveal interactions between filled and vacant orbitals, offering a deeper understanding of the electronic effects that stabilize certain conformations. nih.gov
Understanding the stable conformations of this compound is critical for predicting how it might fit into the active site of an enzyme or a receptor, a key step in drug discovery and design.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions involving this compound. By modeling the reactants, intermediates, transition states, and products, researchers can predict the most likely reaction pathways.
For example, theoretical studies can investigate reactions such as:
Cyclization Reactions: this compound can be used as a precursor in cyclization reactions to form more complex heterocyclic systems, such as pyrido[2,3-b]pyran-4-ones. researchgate.net Computational modeling can map the pathway of such a reaction, identifying key intermediates and the energy barriers for each step.
Photochemical Reactions: Related 2-alkoxynicotinates are known to undergo photochemical reactions to form cage-type photodimers. acs.org DFT calculations can be used to investigate the excited state properties and determine the mechanism of such photoreactions, including calculating the activation energies (ΔG‡) for proposed transition states. acs.org
By calculating the energy profile of a reaction, computational studies can distinguish between competing pathways and explain experimental observations regarding product distribution and reaction rates.
Prediction of Hydrolysis Rate Constants and Pathways
As a carboxylic acid ester, this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2-methoxynicotinic acid and ethanol (B145695). Computational models can predict the rate of this degradation under various environmental conditions.
The hydrolysis of esters can proceed through three primary mechanisms, all of which can be modeled computationally: epa.gov
Base-Catalyzed Hydrolysis: This is often the dominant pathway in alkaline conditions and typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. epa.gov
Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is catalyzed by H+ ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Neutral Hydrolysis: This involves the direct nucleophilic attack of a water molecule on the ester. This pathway is generally much slower than the catalyzed pathways but can be relevant around neutral pH. epa.gov
Specialized computational programs like SPARC (SPARC Performs Automated Reasoning in Chemistry) have been developed to estimate hydrolysis rate constants strictly from a molecule's structure. epa.gov These models use quantitative structure-activity relationship (QSAR) principles to correlate structural features with reactivity. However, predictions from such models must be validated, as significant deviations can occur between predicted and experimentally observed hydrolysis rates. nih.gov The validation often requires cross-referencing with experimental kinetic data.
| Hydrolysis Mechanism | Conditions | Description |
| Base-Catalyzed (BAC2) | Alkaline (High pH) | Nucleophilic attack by OH- on the carbonyl carbon. Typically the fastest pathway. |
| Acid-Catalyzed | Acidic (Low pH) | Protonation of the carbonyl oxygen, followed by nucleophilic attack by H2O. |
| Neutral | Neutral (pH ≈ 7) | Direct nucleophilic attack by H2O. Typically the slowest pathway. |
In silico Approaches for Structure-Activity Relationship (SAR) Derivations
In silico approaches are crucial for establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For a compound like this compound, these methods can guide the design of new derivatives with enhanced or specific activities.
The foundation of SAR is the principle that a molecule's activity is a function of its structure and associated physicochemical properties. Computational methods contribute to SAR by:
Calculating Molecular Descriptors: Quantum chemical calculations (Section 6.1) and molecular modeling (Section 6.2) provide a wealth of descriptors, such as charge distribution, HOMO/LUMO energies, molecular shape, and volume. These descriptors are used as variables in SAR models.
Molecular Docking: This is a powerful technique that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. Docking simulations can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand (this compound derivative) and the target. nih.gov
Building SAR Models: By analyzing a series of related compounds and their measured biological activities, computational models can be built to predict the activity of new, unsynthesized molecules. For example, SAR studies on related nicotinohydrazide hybrids have shown that substitutions on the core ring structure can significantly alter anti-tubercular activity. nih.gov Similarly, research on 2-pyridone derivatives as MEK1 inhibitors has utilized computational chemistry to design more potent compounds. researchgate.net
These in silico SAR studies accelerate the drug discovery process by prioritizing the synthesis of compounds most likely to succeed, thereby saving time and resources.
Applications in Chemical Synthesis As a Key Building Block
Precursor for the Synthesis of Complex Organic Molecules
Ethyl 2-methoxynicotinate serves as a fundamental starting material for the creation of more intricate organic structures. cymitquimica.com Its functional groups can undergo various transformations, making it a valuable precursor in multi-step syntheses. For instance, the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the methoxy (B1213986) group can be cleaved to a hydroxyl group. The pyridine (B92270) ring itself can participate in various coupling reactions.
One notable application is in the synthesis of pyranopyridinones. This compound can be cyclized via 2-methoxy-3-acetoacetylpyridine to form 2-methyl-4H-pyrido[2,3-b]pyran-4-one. researchgate.netresearchgate.net This transformation highlights the utility of the compound in constructing fused heterocyclic systems.
Furthermore, this compound and its derivatives are instrumental in creating complex biaryl structures through Suzuki-Miyaura coupling reactions. For example, borylation of methyl-2-methoxynicotinate followed by a Suzuki-Miyaura coupling with 4-iodoanisole (B42571) yields methyl-2-methoxy-5-(4-methoxyphenyl)nicotinate. rsc.org This demonstrates its role in building molecules with extended aromatic systems.
Intermediate in the Development of Active Pharmaceutical Ingredients (APIs) and Related Compounds
The pyridine scaffold is a common feature in many biologically active compounds, and this compound provides a convenient entry point for the synthesis of novel drug candidates. ambeed.com Its derivatives have been explored for various therapeutic applications.
For example, derivatives of nicotinic acid, which can be synthesized from precursors like this compound, have shown potential as anti-inflammatory agents. The synthesis of polyphenol-like compounds, which are investigated for their ability to inhibit the expression of molecules involved in vascular inflammation, has utilized mthis compound, a closely related compound. google.com
The compound also serves as an intermediate in the synthesis of antagonists for various receptors. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key component of a potent dopamine (B1211576) D2 and serotonin-3 (5-HT3) receptor antagonist, has been described. researchgate.net Additionally, nicotinamide (B372718) derivatives prepared from related structures have shown potent affinities for both 5-HT3 and dopamine D2 receptors. researchgate.net
The versatility of this scaffold is further demonstrated in the synthesis of isatin (B1672199)–nicotinohydrazide hybrids. In these syntheses, methyl nicotinate (B505614) and methyl 6-methoxynicotinate are converted to key nicotinohydrazide intermediates which are then reacted with isatin derivatives to produce compounds with potential antitubercular activity. tandfonline.comnih.gov
Component in the Construction of Diverse Heterocyclic Scaffolds
The reactivity of this compound makes it a valuable tool for constructing a variety of heterocyclic systems beyond simple pyridine derivatives. These scaffolds are often the core of novel chemical entities with interesting biological or material properties.
The synthesis of fused heterocyclic systems is a prominent application. As mentioned earlier, this compound has been used to create 2-methyl-4H-pyrido[2,3-b]pyran-4-one. researchgate.netresearchgate.net This involves an intramolecular cyclization reaction, showcasing the ability to build complex ring systems from this relatively simple starting material.
Furthermore, the synthesis of 3H-pyrido[2,3-d]pyrimidin-4-one compounds, which have been identified as potent CXCR3 antagonists, highlights the importance of nicotinic acid derivatives in medicinal chemistry. researchgate.net The construction of these bicyclic heteroaryl systems demonstrates the utility of this compound and its analogs as key building blocks. google.com
The ability to introduce various substituents onto the pyridine ring of this compound allows for the creation of a diverse library of heterocyclic compounds. For example, the synthesis of ethyl 5-bromo-4-methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)nicotinate and its subsequent use in Suzuki coupling reactions with different boronic acids leads to a range of 5-substituted nicotinates. rsc.org
Role in Agrochemical Research and Development
The biological activity of pyridine derivatives extends to the field of agrochemicals, where they are investigated for their potential as herbicides and pesticides. this compound and related compounds serve as precursors for the synthesis of new agrochemical candidates.
Nicotinic acid derivatives are explored for their biological activity against various pests. The structural modifications possible with the this compound scaffold allow for the fine-tuning of activity and selectivity, which is crucial in the development of effective and environmentally benign agrochemicals.
Research into herbicidal compounds has included 2-(2-imidazolin-2-yl)-pyridine and -quinoline compounds, which can be synthesized from nicotinic acid precursors. google.com These compounds have been shown to be effective against a range of undesirable plants. google.com
Contributions to Materials Science Research
The applications of this compound also extend into the realm of materials science. The pyridine moiety and the functional groups of this compound can be incorporated into larger molecular structures to create novel materials with specific properties.
For instance, pyridine-containing polymers are of interest for various applications. While direct use of this compound in polymerization is not extensively documented, its derivatives can serve as monomers or functional components in polymer synthesis. For example, the synthesis of methacrylate (B99206) end-functionalized poly(2-ethyl-2-oxazoline) macromonomers involves the use of related heterocyclic monomers. researchgate.net
Biological Relevance of Ethyl 2 Methoxynicotinate Derivatives and Analogues
Exploration of Receptor Modulation Activities
Pyridine (B92270) derivatives, including analogues of ethyl 2-methoxynicotinate, are well-known for their ability to modulate the activity of various receptors, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govsmolecule.com These receptors are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems. nih.gov Compounds can act as agonists, antagonists, or allosteric modulators at different nAChR subtypes, such as α4β2 and α7. nih.gov Neonicotinoids, a major class of insecticides, are potent nAChR modulators. plos.orgacs.org
Beyond nAChRs, research has demonstrated that nicotinic acid derivatives can target other receptors. A series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides were synthesized and evaluated for their binding affinity to dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₃ receptors. researchgate.netacs.org Many of these compounds showed nanomolar binding affinity for the 5-HT₃ receptor and moderate to high affinity for the D₂ receptor. researchgate.net The 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide derivative (53 ) was identified as a highly potent product, with its (R)-enantiomer showing strong affinity for both receptors. researchgate.netacs.org
Table 2: Receptor Binding Affinity of Pyridine-3-carboxamide Derivatives
| Compound | Dopamine D₂ Receptor Affinity (Ki, nM) | Serotonin 5-HT₃ Receptor Affinity (Ki, nM) |
|---|---|---|
| 53 (racemate) | 23.3 | 0.97 |
| (R)-53 | Potent Affinity | Potent Affinity |
| (S)-53 | Moderate Affinity | Potent Affinity |
| Metoclopramide (Control) | 444 | 228 |
Data sourced from the Journal of Medicinal Chemistry. researchgate.netacs.org
Furthermore, the development of positive allosteric modulators (PAMs) for the α7 nAChR represents another active area of research. acs.org PAMs bind to a site on the receptor distinct from the agonist binding site, enhancing the receptor's response to the endogenous ligand, acetylcholine. This approach is being explored for treating cognitive deficits. acs.org
Structure-Activity Relationship (SAR) Investigations in Related Pyridine Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds. For pyridine derivatives, SAR investigations have yielded critical insights across various therapeutic targets.
A prominent example is the SAR of neonicotinoid insecticides. Their selective toxicity towards insects over mammals is largely due to differences in their binding interactions at the respective nAChRs. acs.org Studies have revealed that the electronegative nitro or cyano group of a neonicotinoid faces a different orientation in the binding pocket of insect nAChRs compared to vertebrate models, which is a key determinant of their selective action. acs.org The pyridine ring itself is a crucial pharmacophore in these interactions. researchgate.netrsc.org
SAR studies have also been crucial in developing enzyme inhibitors. For 1,2-diarylpyridine derivatives that act as selective COX-2 inhibitors, the nature of the substituent on the C-2 phenyl ring dictates potency and selectivity. brieflands.com In the development of isatin-nicotinohydrazide hybrids as anti-tubercular agents, SAR analysis showed that N-alkylation of the isatin (B1672199) ring and the introduction of a bromine atom at the 5-position of the oxindole (B195798) ring enhanced antimycobacterial activity. nih.gov
Table 3: Summary of Structure-Activity Relationship (SAR) Findings in Pyridine Derivatives
| Compound Class | Target | Key Structural Features for Activity | Reference(s) |
|---|---|---|---|
| Neonicotinoids | Insect nAChRs | Electronegative group (nitro/cyano); Pyridine ring | acs.orgrsc.org |
| 1,2-Diarylpyridines | COX-2 Enzyme | Substituent on the C-2 phenyl ring (e.g., OH, F, OMe) | brieflands.com |
| Isatin-nicotinohydrazide Hybrids | M. tuberculosis | N-alkylation of isatin ring; 5-Bromo substitution on oxindole ring | nih.gov |
| Pyrazolopyridine Derivatives | Enterovirus Replication | Isopropyl at N1 position; Thiophenyl-2-yl at C6 position; N-aryl groups at C4 | acs.org |
In another example, SAR studies of novel pyrazolopyridine derivatives as inhibitors of enterovirus replication highlighted the importance of substitutions at four different positions. acs.org The highest selectivity was achieved with an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position, while the C4 position offered the greatest potential for improvement through various N-aryl substitutions. acs.org These studies demonstrate how systematic structural modifications can lead to more potent and selective compounds.
Contribution to Early-Stage Drug Discovery Programs
Nicotinic acid derivatives, including those related to this compound, are valuable starting points in early-stage drug discovery programs due to their synthetic tractability and diverse biological activities. smolecule.comacs.org They serve as core structures for building libraries of compounds aimed at new therapeutic targets.
A compelling case study is the development of novel inhibitors for the main protease (Mᵖʳᵒ) of SARS-CoV-2, the virus responsible for COVID-19. Starting with a lead compound that contained a 4-methoxynicotinate moiety to occupy a key binding pocket (S1) of the enzyme, researchers designed and synthesized three series of trisubstituted piperazine (B1678402) derivatives. acs.org This structure-guided design led to compounds with significantly improved antiviral activity. The optimal compound, GC-78-HCl , exhibited high enzyme-inhibitory potency and excellent cellular antiviral activity, reaching a level comparable to the marketed drug Nirmatrelvir. acs.org The program also successfully improved pharmacokinetic properties, with the oral bioavailability of GC-78-HCl in rats increasing to 20.2% from 7.2% for the initial lead. acs.org
Table 4: Progression of SARS-CoV-2 Mᵖʳᵒ Inhibitors in a Drug Discovery Program
| Compound | Mᵖʳᵒ Inhibition (IC₅₀, µM) | Antiviral Activity (EC₅₀, µM) | Oral Bioavailability (Rat, %) |
|---|---|---|---|
| GC-14 (Lead) | 0.43 | 1.28 | 7.2 |
| GC-67-HCl | 0.19 | 0.53 | 10.5 |
| GC-78-HCl | 0.19 | 0.40 | 20.2 |
| Nirmatrelvir (Control) | 0.011 | 0.38 | N/A |
Data sourced from the Journal of Medicinal Chemistry. acs.org
Another successful program involved the design of isatin-nicotinohydrazide hybrids to combat tuberculosis. nih.gov This work produced compounds with potent activity against both drug-susceptible and isoniazid/streptomycin-resistant strains of Mycobacterium tuberculosis. nih.gov Hybrids 5g and 5h were particularly effective, showing excellent activity against the resistant strain with a minimum inhibitory concentration (MIC) of 3.9 µg/mL. nih.gov Similarly, research into trypanosomal infections led to the development of pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 protein–protein interaction, a novel target for treating these parasitic diseases. acs.org These examples underscore the significant contribution of pyridine-based scaffolds to the discovery of new drug candidates for a range of diseases.
Future Research Directions and Concluding Perspectives
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of polysubstituted nicotinates, including ethyl 2-methoxynicotinate, has traditionally relied on established methods like the Hantzsch reaction. However, modern synthetic chemistry is continuously evolving, offering more sophisticated and efficient alternatives. Future research should focus on adopting these advanced techniques to improve the synthesis of this specific nicotinate (B505614) ester.
One promising area is the use of transition-metal-free reactions . These methods avoid the cost and potential toxicity associated with metal catalysts. For instance, a novel approach for synthesizing polyalkylated/arylated nicotinates involves the FeCl3-mediated condensation of enamino esters with enones, which allows for the precise introduction of various substituents. rsc.org Another strategy uses the one-pot reaction of arylhydrazonals with activated methylene (B1212753) nitriles under pressure, which significantly reduces reaction times and increases yields compared to conventional methods. scilit.com
Catalytic systems are also advancing rapidly. The development of heterogeneous catalysts, such as those based on zeolites or metal-organic frameworks (MOFs), offers benefits like easy separation and catalyst recyclability, enhancing the sustainability of pyridine (B92270) synthesis. numberanalytics.comresearchgate.net Furthermore, photocatalysis and electrocatalysis represent emerging fields that use light or electricity to drive reactions under mild conditions, potentially offering high selectivity for nicotinate synthesis. numberanalytics.com
A notable development is the synthesis of substituted nicotinate derivatives using a Lewis acidic ionic liquid, [Bmim]ZnBr3, which acts as both the solvent and the catalyst. sioc-journal.cn This approach offers short reaction times, a simple work-up procedure, and the ability to reuse the ionic liquid, aligning with the goals of efficiency and green chemistry. sioc-journal.cn
Future work could focus on adapting these methodologies for the specific, high-yield synthesis of this compound, potentially leading to more economical and scalable production routes.
Exploration of Undiscovered Derivatization Strategies
The functional groups of this compound—the pyridine ring, the methoxy (B1213986) group, and the ethyl ester—offer multiple sites for derivatization. Exploring novel strategies to modify this scaffold can lead to a diverse library of compounds with unique properties.
A key area for future exploration is the C-H functionalization of the pyridine ring. This powerful technique allows for the direct modification of the pyridine core without the need for pre-installed functional groups, thereby increasing step economy. researchgate.net While methods for C2 and C4 functionalization are more common, recent advances in achieving selective meta-C-H functionalization (at the C5 position) through a temporary dearomatization-rearomatization strategy are particularly relevant. researchgate.net
Dearomatization itself is a powerful strategy. Transforming the aromatic pyridine ring into a non-aromatic piperidine (B6355638) or dihydropyridine (B1217469) intermediate opens up a wealth of possibilities for introducing functionality in a stereocontrolled manner. nih.govacs.org For example, chiral copper hydride complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridines under mild conditions without pre-activation of the heterocycle. acs.org Regiodivergent alkylation, where the reaction can be directed to either the C2 or C4 position by selecting the appropriate alkyllithium activator, provides another sophisticated tool for creating molecular diversity from a common starting material. thieme-connect.com
Radical reactions also offer a promising avenue for derivatization. Energy-transfer-enabled pyridine migrations under visible light can facilitate unprecedented molecular rearrangements, leading to complex three-membered ring and bicyclic pyridine structures. chinesechemsoc.org
Applying these advanced C-H functionalization, dearomatization, and radical-mediated strategies to this compound could yield novel derivatives that are currently inaccessible through classical methods.
Advanced Mechanistic Investigations into Novel Reactivity
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones. For this compound, advanced mechanistic investigations could illuminate the subtleties of its reactivity and guide future synthetic efforts.
Computational chemistry , particularly Density Functional Theory (DFT) calculations, can provide profound insights into reaction pathways. For example, DFT studies have been used to elucidate the role of the alkyllithium aggregation state in directing the regioselectivity of pyridine alkylation. thieme-connect.com Similar computational studies could be applied to predict the most favorable sites for electrophilic or nucleophilic attack on the this compound ring system and to understand the transition states of its various potential reactions.
Spectroelectrochemistry is another powerful tool for probing reaction intermediates. Studies on pyridinium (B92312) have used techniques like surface-enhanced Raman (SER) spectroelectrochemistry to investigate the formation of radical species and other intermediates during electrochemical processes. rsc.org Applying such techniques to the reactions of this compound could provide direct evidence for transient species that are hypothesized in reaction mechanisms.
Furthermore, combining experimental data with computational models can lead to a synergistic understanding. For example, mechanistic studies on the synthesis of pyrrolidines and piperidines have successfully combined experimental observations with DFT calculations to map out the reaction landscape. bohrium.com Future research should aim to build comprehensive mechanistic models for the synthesis and derivatization of this compound, integrating both computational and experimental approaches to achieve a predictive understanding of its chemical behavior.
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools in chemical synthesis, capable of predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic routes. mdpi.com
ML models can be trained on large datasets of chemical reactions to predict outcomes with increasing accuracy. For instance, models have been developed to predict the regioselectivity of C-H functionalization on heterocycles and the enantioselectivity of asymmetric reactions. chinesechemsoc.orgresearchgate.net An ML model trained on a dataset including reactions of various nicotinates could potentially predict the optimal conditions for a specific transformation of this compound or forecast the most likely product from a set of reactants. One framework combines reaction templates with neural networks to rank a list of potential products, successfully identifying the major product in a significant percentage of cases. mit.edu
However, the limitations of ML in chemistry must be acknowledged. The performance of ML models is highly dependent on the quality and quantity of the training data. acs.org In some cases, models may struggle to offer meaningful predictions beyond what is already popular in the literature, especially for complex reaction systems like Suzuki-Miyaura couplings involving heterocycles. acs.org
Despite these challenges, the integration of quantum chemical calculations with ML presents a powerful future direction. By using descriptors derived from quantum chemistry (e.g., features of the calculated transition state), ML models can achieve high predictive accuracy for reaction yields, as demonstrated in Cu-catalyzed P-H insertion reactions. mdpi.com The future application of such hybrid models could significantly accelerate the discovery of novel reactions and optimal synthetic pathways for this compound and its derivatives.
Further Expansion of Green Chemistry Principles in Nicotinate Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. yale.edusigmaaldrich.com Applying these principles to the synthesis of this compound is essential for sustainable chemical manufacturing.
Key green chemistry principles applicable to nicotinate synthesis include:
Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org For example, addition reactions are inherently more atom-economical than substitution reactions that generate byproducts.
Use of Renewable Feedstocks : Exploring the synthesis of nicotinates from biomass-derived materials instead of petroleum-based feedstocks. numberanalytics.com Research is underway to produce pyridine dicarboxylic acids from sources like lignin (B12514952) and glucose, which could serve as precursors for a range of nicotinate derivatives. ukri.orgwur.nl
Safer Solvents and Auxiliaries : Replacing hazardous organic solvents with greener alternatives. The use of aqueous solutions of biogenic carboxylic acids as both the catalyst and reaction medium for synthesizing substituted pyridines is a prime example of this principle in action. rsc.org
Catalysis : Employing catalytic reagents in place of stoichiometric ones to reduce waste. yale.edu The use of biocatalysts (enzymes) is particularly promising as they often operate under mild conditions and can eliminate the need for protecting groups, thus reducing the number of synthetic steps and the waste generated. numberanalytics.comacs.org
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org The development of photocatalytic and biocatalytic methods aligns well with this goal.
Future research should systematically evaluate and optimize the synthesis of this compound against the 12 Principles of Green Chemistry. This includes developing routes from renewable starting materials, utilizing environmentally benign solvents, and employing highly efficient and recyclable catalysts to create a truly sustainable synthetic process. nih.govchimia.ch
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Ethyl 2-methoxynicotinate in synthetic chemistry?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, high-performance liquid chromatography (HPLC) to assess purity, and mass spectrometry (MS) for molecular weight verification. Cross-validate results with reference spectra from databases like SciFinder or Reaxys. For thermal stability, perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures ≤4°C. Avoid exposure to moisture and incompatible materials (e.g., strong oxidizing agents). Monitor stability via periodic HPLC analysis to detect degradation products. Refer to safety data sheets for hazard-specific PPE, including nitrile gloves, lab coats, and EN149-certified respirators for aerosolized particles .
Q. What safety protocols are critical when working with this compound in laboratory settings?
- Methodological Answer : Implement OSHA-compliant engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton®), safety goggles, and NIOSH-approved respirators (P95 filters for particulates). Conduct a risk assessment for carcinogenicity based on IARC or ACGIH classifications if the compound or its precursors are flagged for mutagenic potential .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?
- Methodological Answer : Use a factorial design to test variables such as catalyst type (e.g., palladium vs. nickel), solvent polarity (e.g., DMF vs. THF), and temperature. Monitor reaction progress via in-situ FTIR or GC-MS. For reproducibility, document reaction yields and byproduct profiles using standardized reporting frameworks (e.g., COSMOS-E guidelines for observational studies) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Re-examine sample preparation (e.g., solvent deuteration, concentration effects) and instrument calibration. Compare experimental data against computational predictions (DFT calculations for NMR chemical shifts). Validate ambiguous signals via 2D NMR techniques (COSY, HSQC) or X-ray crystallography .
Q. How can systematic reviews address gaps in toxicity data for this compound?
- Methodological Answer : Follow PRISMA guidelines to aggregate in vitro and in vivo studies, prioritizing OECD-validated assays (e.g., Ames test for mutagenicity). Conduct meta-analyses on acute toxicity (LD₅₀) and dose-response relationships, adjusting for confounding variables (e.g., solvent carriers). Engage information specialists to ensure comprehensive database coverage (PubMed, TOXNET) .
Key Methodological Recommendations
- Experimental Reproducibility : Archive raw data (e.g., chromatograms, spectra) in appendices for peer review .
- Ethical Compliance : Align synthetic protocols with institutional biosafety committees (IBCs) for hazard mitigation .
- Data Validation : Use ACS-style citations for literature comparisons and cross-check against authoritative sources (e.g., NIST Chemistry WebBook) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
